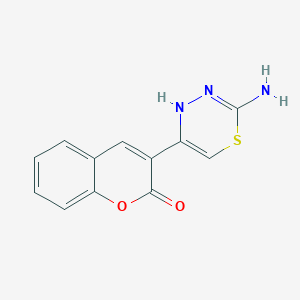

3-(2-amino-4H-1,3,4-thiadiazin-5-yl)-2H-chromen-2-one

Description

3-(2-Amino-4H-1,3,4-thiadiazin-5-yl)-2H-chromen-2-one is a hybrid heterocyclic compound combining a coumarin scaffold with a 1,3,4-thiadiazine ring. Its synthesis involves reacting 3-(α-bromoacetyl)coumarin with thiosemicarbazide in ethanol, followed by acid-catalyzed cyclization (e.g., HBr or HCl) to yield the thiadiazine moiety . Key spectral characteristics include:

- IR: NH/OH (3426–3183 cm⁻¹), lactone C=O (1714–1696 cm⁻¹), C=N (1617–1600 cm⁻¹), and C-S-C (675 cm⁻¹).

- ¹H-NMR: Singlets for CH₂ (3.91 ppm), NH₂/-N+H₃ (4.80 ppm), and -OH (14.68 ppm) .

This compound is part of a broader effort to develop bioactive molecules, particularly for enzyme inhibition and antimicrobial applications.

Properties

IUPAC Name |

3-(2-amino-4H-1,3,4-thiadiazin-5-yl)chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O2S/c13-12-15-14-9(6-18-12)8-5-7-3-1-2-4-10(7)17-11(8)16/h1-6,14H,(H2,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLGDHYAIMFIVHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=NN3)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-amino-4H-1,3,4-thiadiazin-5-yl)-2H-chromen-2-one typically involves the cyclization of appropriate precursors under specific conditions. One possible route could involve the reaction of a chromen-2-one derivative with a thiadiazine precursor in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions could convert the thiadiazine ring to a more saturated form.

Substitution: Various substitution reactions could occur on the chromen-2-one or thiadiazine rings, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Synthesis of the Compound

The synthesis of 3-(2-amino-4H-1,3,4-thiadiazin-5-yl)-2H-chromen-2-one typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

- Formation of Thiadiazine Ring : The thiadiazine moiety can be synthesized using thiosemicarbazides and α-bromoacetylcoumarins as starting materials. This reaction often employs reflux conditions in an ethanol solvent to facilitate cyclization and formation of the desired ring structure .

- Coupling with Coumarin Derivatives : Following the formation of the thiadiazine ring, coupling reactions with various coumarin derivatives are performed to yield the final product. The use of specific catalysts or conditions can enhance yields and purity .

Antitumor Activity

Numerous studies have reported the antitumor properties of compounds related to this compound. For instance:

- Cytotoxicity Assays : In vitro studies have demonstrated that derivatives exhibit significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and K562 (leukemia). Compounds were tested using the MTT assay, revealing IC50 values indicating effective growth inhibition at low concentrations .

Antioxidant Activity

Compounds containing thiadiazine rings have shown promising antioxidant properties. In comparative studies:

- DPPH Scavenging Activity : The antioxidant capacity was evaluated using the DPPH assay, where certain derivatives exhibited scavenging effects comparable to ascorbic acid . This suggests potential applications in preventing oxidative stress-related diseases.

Antifungal Activity

The antifungal potential of these compounds has also been explored:

- Fungal Inhibition Studies : Testing against mycotoxicogenic fungi like Aspergillus species revealed varying degrees of antifungal activity, indicating their potential use in agricultural or pharmaceutical applications .

Case Study 1: Antitumor Efficacy

A study focused on a series of thiadiazine derivatives demonstrated that substituents on the thiadiazine ring significantly influenced antitumor activity. The presence of electronegative groups enhanced cytotoxicity against cancer cells, leading to further exploration of structure-activity relationships (SAR) for drug development .

Case Study 2: Antioxidant Mechanisms

Research into the antioxidant mechanisms of these compounds revealed that they effectively chelate metal ions and scavenge free radicals. This multifaceted action supports their use as therapeutic agents in oxidative stress-related conditions .

Data Summary Table

| Application | Methodology | Key Findings |

|---|---|---|

| Antitumor Activity | MTT Assay | Significant cytotoxicity against MCF7 and K562 |

| Antioxidant Activity | DPPH Scavenging | Comparable activity to ascorbic acid |

| Antifungal Activity | Fungal Inhibition Tests | Effective against Aspergillus species |

Mechanism of Action

The mechanism of action of 3-(2-amino-4H-1,3,4-thiadiazin-5-yl)-2H-chromen-2-one would depend on its specific biological or chemical activity. For example, if it exhibits antimicrobial activity, it might interact with bacterial cell membranes or enzymes. If it has antioxidant properties, it could scavenge free radicals or upregulate antioxidant enzymes.

Comparison with Similar Compounds

Key Observations :

- The thiadiazine derivative requires acid catalysis for cyclization, whereas thiazole and oxazole analogs utilize thiourea or aldehyde condensations.

- Mechanochemical methods (e.g., ball-mill) improve efficiency for thiazolidinone derivatives, avoiding organic solvents .

Key Observations :

Physicochemical and Spectral Properties

Biological Activity

3-(2-amino-4H-1,3,4-thiadiazin-5-yl)-2H-chromen-2-one is a compound that combines a thiadiazine moiety with a chromenone structure. This unique combination suggests potential biological activities, particularly in pharmacology and medicinal chemistry. The biological activity of this compound and its derivatives has been the subject of various studies, revealing a spectrum of effects including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure

The structure of this compound can be represented as follows:

This compound features:

- A thiadiazine ring which is known for its diverse biological activities.

- A chromenone moiety , frequently associated with antioxidant and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that derivatives of thiadiazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the thiadiazine structure are effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action often involves disruption of bacterial cell walls or inhibition of key metabolic pathways.

Anticancer Properties

Several studies have highlighted the anticancer potential of thiadiazine derivatives. For example:

- In vitro studies demonstrated that compounds similar to this compound exhibited cytotoxic effects against various cancer cell lines, including breast (MCF-7) and liver cancer cells .

- The compound showed an ability to induce apoptosis in cancer cells through the activation of specific signaling pathways .

Anti-inflammatory Effects

Thiadiazine derivatives have also been studied for their anti-inflammatory effects. They can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory responses . This makes them potential candidates for treating inflammatory diseases.

Case Studies

- Anticancer Efficacy : A study on a series of thiadiazine derivatives revealed that certain modifications to the chromenone structure enhanced their anticancer activity significantly. For instance, compound variants with electron-donating groups showed improved potency against MCF-7 cells with IC50 values as low as 0.5 µM .

- Antimicrobial Screening : In a comparative study of various thiadiazine derivatives, it was found that those incorporating a chromenone moiety had enhanced antibacterial activity compared to their non-chromenone counterparts .

Data Table: Summary of Biological Activities

Q & A

Q. Optimization Strategies

Q. Table 1: Comparative Synthesis Routes

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | Piperidine/EtOH, 0–5°C | 85–90 | |

| 2 | Br₂/CHCl₃, RT | 70–75 | |

| 3 | Thiourea/EtOH, reflux | 65–70 |

How is the compound characterized spectroscopically to confirm its structure?

Q. Basic Characterization Techniques

- IR Spectroscopy: Confirms functional groups via N–H (3311–3588 cm⁻¹), C=O (1669–1761 cm⁻¹), and C=N (1550–1598 cm⁻¹) stretches .

- ¹H NMR: Aromatic protons (δ 6.65–7.93 ppm), thiadiazine NH (broad singlet δ ~10–11 ppm), and coumarin C-4/C-5 protons (distinct doublets) .

- Mass Spectrometry: Molecular ion peaks (e.g., m/z 329 [M+H]⁺) and fragmentation patterns validate the molecular formula .

What crystallographic strategies are employed to resolve structural ambiguities, and how does SHELXL facilitate refinement?

Q. Advanced Structural Analysis

- Single-crystal X-ray diffraction resolves bond lengths, angles, and noncovalent interactions (e.g., C–H···O, π–π stacking) .

- SHELXL refines high-resolution data by modeling anisotropic displacement parameters and handling twinning, crucial for accurate electron density maps .

Case Study: Orthorhombic crystal system (space group Pna2₁) with Z = 4 was resolved for a derivative, confirming the thiadiazine-coumarin core geometry .

How do computational methods like DFT contribute to understanding noncovalent interactions in derivatives?

Q. Advanced Computational Approaches

- Density Functional Theory (DFT): Quantifies interaction energies (e.g., C–H···O: ~3–5 kcal/mol) and molecular electrostatic potential (MEP) surfaces to predict reactive sites .

- Hirshfeld Surface Analysis: Visualizes intermolecular contacts (e.g., π–π interactions contribute 15–20% to crystal packing) .

What methodologies assess the compound's biological activity, and how are activity-structure relationships determined?

Q. Advanced Bioactivity Evaluation

- In vitro assays: Antibacterial screening (gram-positive/-negative strains) via broth microdilution (MIC: 8–32 µg/mL) .

- Mechanistic studies: Thiadiazine derivatives inhibit HSP90 by binding to the ATPase domain (IC₅₀: 1.2–3.5 µM), validated via molecular docking .

- Structure-Activity Relationship (SAR): Nitro/methoxy substituents enhance antibacterial activity but reduce solubility .

How to address discrepancies in spectroscopic vs. crystallographic data during structural elucidation?

Q. Data Contradiction Analysis

- Case: IR suggests a C=O stretch at 1720 cm⁻¹, but X-ray shows a distorted carbonyl due to hydrogen bonding. Resolution: Refine using SHELXL's restraints for bond-length/angle outliers .

- Validation: Cross-check ¹H NMR coupling constants with dihedral angles from crystallography to confirm conformation .

What are the challenges in optimizing synthetic protocols for novel derivatives with enhanced bioactivity?

Q. Advanced Synthetic Challenges

- Regioselectivity: Competing pathways during cyclization (e.g., thiazole vs. thiadiazine formation) require precise stoichiometric control of thiourea .

- Solubility: Nitro/methoxy groups improve activity but necessitate polar solvents (e.g., DMSO) for in vitro testing, complicating formulation .

What are common intermediates in the synthesis, and how are their purities ensured?

Q. Basic Intermediate Characterization

- Key intermediates: 3-Acetylcoumarin (HPLC purity >98%), 3-(2-bromoacetyl)coumarin (TLC monitoring Rf: 0.5–0.6) .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate) removes unreacted salicylaldehyde or thiourea .

How do reaction conditions influence the regioselectivity of thiadiazine ring formation?

Q. Advanced Mechanistic Insight

- Acid vs. basic conditions: Ethanol/ammonia promotes thiadiazine cyclization, while acidic media favor thiazole byproducts .

- Temperature: Reflux (80°C) accelerates ring closure but may degrade heat-sensitive substituents; RT reactions with ultrasound achieve similar yields .

How to reconcile varying biological activity outcomes across structurally similar derivatives?

Q. Data Contradiction Analysis

- Case: A nitro-substituted derivative shows 10× higher antibacterial activity than methoxy analogs. Resolution: Nitro groups enhance membrane permeability via dipole interactions .

- Statistical validation: Multivariate analysis (e.g., PCA) correlates substituent electronic parameters (Hammett σ) with bioactivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.